molecular formula C20H29N3O6 B3941674 1-cycloheptyl-4-(3-nitrobenzyl)piperazine oxalate

1-cycloheptyl-4-(3-nitrobenzyl)piperazine oxalate

Cat. No. B3941674
M. Wt: 407.5 g/mol
InChI Key: FUVIUADSPCAZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cycloheptyl-4-(3-nitrobenzyl)piperazine oxalate is a chemical compound with the molecular formula C20H29N3O6 . Its average mass is 407.461 Da and its monoisotopic mass is 407.205627 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring, which is a six-membered ring containing two opposing nitrogen atoms. Attached to this ring are a cycloheptyl group and a 3-nitrobenzyl group .

Mechanism of Action

While the specific mechanism of action for 1-cycloheptyl-4-(3-nitrobenzyl)piperazine oxalate is not available, piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism . Piperazine is a GABA receptor agonist and binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

properties

IUPAC Name

1-cycloheptyl-4-[(3-nitrophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2.C2H2O4/c22-21(23)18-9-5-6-16(14-18)15-19-10-12-20(13-11-19)17-7-3-1-2-4-8-17;3-1(4)2(5)6/h5-6,9,14,17H,1-4,7-8,10-13,15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVIUADSPCAZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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